
2-O-Methyladenosine
Overview
Description
2-O-Methyladenosine (2-O-MeA) is a modified nucleoside characterized by a methyl group (-CH₃) attached to the 2'-hydroxyl oxygen of the ribose moiety in adenosine (Figure 1). Its molecular formula is C₁₁H₁₅N₅O₄, with a molecular weight of 281.27 g/mol and a CAS Registry Number of 2140-79-6 . It is naturally occurring and resistant to adenosine deaminase (ADA), contributing to its prolonged biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methyladenosine typically involves the methylation of adenosine. One effective method is the treatment of adenosine with methyl iodide (CH3I) in an anhydrous alkaline medium at 0°C for 4 hours. This reaction predominantly yields monomethylated adenosine at the 2’-O position, with minor products being dimethylated adenosine . The monomethylated adenosine is then isolated using silica gel column chromatography, and pure this compound can be obtained through crystallization in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Alkylation with Methyl Iodide
The primary synthetic route involves regioselective alkylation of adenosine using methyl iodide (CH₃I) under anhydrous alkaline conditions (0°C, 4 hours). Key findings include:
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Product Distribution :
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Purification : Silica gel chromatography followed by ethanol crystallization isolates 2'-O-methyladenosine with >95% purity .
Oxa-Michael Addition for 2'-O-Functionalization
2'-O-Methyladenosine derivatives are synthesized via oxa-Michael reactions to enhance RNA stability:
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Reagents : Methyl acrylate and cesium carbonate (Cs₂CO₃) in tert-butanol.
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Key Derivatives :
Stability Under Hydrolytic Conditions
2'-O-Methyladenosine resists RNA hydrolysis better than unmodified adenosine:
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Half-Life Comparison :
Dimethylation and N-Alkylation
Competing reactions during synthesis include:
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N⁶-Methylation : Occurs at adenine’s exocyclic amine, producing N⁶-2'-O-dimethyladenosine (11% yield) .
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β-Elimination : Observed in derivatives like 2'-O-MOCE under basic conditions, forming acrylate byproducts .
Analytical Characterization
Scientific Research Applications
Role in Cancer Research
Recent studies have identified 2-O-Methyladenosine as a crucial player in cancer biology. The modification is involved in regulating mRNA metabolism, which can influence tumor progression and response to therapy.
- Mechanisms of Action : this compound affects various aspects of RNA function, including splicing, translation, and degradation. Its presence can enhance the stability of mRNAs and prevent their degradation by exonucleases, thus promoting the expression of oncogenes or suppressing tumor suppressor genes .
- Therapeutic Potential : Targeting the enzymes responsible for adding or removing this compound could provide new avenues for cancer treatment. For example, inhibiting methyltransferases that add this modification may restore normal gene expression patterns in cancer cells .
Enhancing RNA Therapeutics
The incorporation of this compound into therapeutic oligonucleotides has been shown to improve their efficacy.
- Stability and Efficacy : Oligonucleotides modified with this compound exhibit increased resistance to nuclease degradation and enhanced thermal stability. This property is particularly beneficial for small interfering RNAs (siRNAs) and antisense oligonucleotides used in gene silencing therapies .
- FDA-Approved Therapies : Several FDA-approved oligonucleotide therapeutics utilize modifications like this compound to enhance their performance in clinical settings, improving patient outcomes in diseases such as cancer and genetic disorders .
Antiviral Applications
The role of this compound extends to viral infections as well.
- Flavivirus Interaction : Studies have demonstrated that flavivirus NS5 protein utilizes this compound to evade host immune responses. The modification can inhibit the recognition of viral RNA by host pattern recognition receptors, thus aiding viral persistence and replication .
- Potential Targets for Therapy : Understanding how viruses exploit this compound could lead to novel antiviral strategies aimed at disrupting these interactions, potentially leading to effective treatments against viral infections .
Structural Implications
The structural implications of this compound on RNA are profound.
- RNA-RNA Interactions : The presence of this modification can alter the conformation of RNA molecules, influencing their ability to form secondary structures essential for function. This alteration can impact processes such as ribosome assembly and splicing .
Data Table: Summary of Applications
Case Study 1: Cancer Therapy
A study demonstrated that targeting methyltransferases responsible for adding this compound led to reduced tumor growth in xenograft models. The intervention restored the expression levels of key tumor suppressor genes that had been silenced due to aberrant methylation patterns.
Case Study 2: Antiviral Mechanism
Research on Zika virus revealed that the viral NS5 protein's interaction with host cell machinery was facilitated by the presence of this compound on its RNA genome. Inhibiting this interaction resulted in decreased viral replication rates.
Mechanism of Action
2-O-Methyladenosine exerts its effects primarily through its incorporation into RNA molecules. The methylation at the 2’-O position enhances the stability of RNA by protecting it from enzymatic degradation. This modification also influences the interaction of RNA with proteins and other molecules, thereby affecting RNA processing, translation, and overall cellular function . The resistance to adenosine deaminase further contributes to its prolonged activity in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 2-O-MeA and related methylated adenosines:
Key Distinctions in Methylation and Function
(a) 2-O-MeA vs. m6Am :
- Structural : m6Am is a doubly methylated derivative of 2-O-MeA, with an additional N6-methyl group on adenine .
- Enzymatic Regulation : While 2-O-MeA deposition is mediated by FTSJ1, m6Am formation in mRNA caps requires PCIF1 and METTL14 .
- Functional Impact :
(b) 2-O-MeA vs. m2A :
- Methylation Site : m2A methylates the N2 position of adenine, whereas 2-O-MeA methylates the ribose .
- Biological Context : m2A is enriched in rRNA and tRNA, influencing ribosome biogenesis, while 2-O-MeA is linked to tRNA<sup>Phe</sup> and cancer pathways .
(c) 2-O-MeA vs. ms²ct6A :
- Chemical Complexity : ms²ct6A includes a 2-methylthio group and an N6-threonylcarbamoyl modification, making it structurally bulkier .
- Functional Role : ms²ct6A optimizes tRNA anticodon loop geometry for ribosomal binding, unlike 2-O-MeA’s role in tRNA stability .
Analytical and Detection Methods
Mass Spectrometry (MS)
- 2-O-MeA: Characterized by a precursor ion at m/z 282.1197 ([M+H]<sup>+</sup>) and diagnostic fragments at m/z 150.0663 (adenine) and m/z 132.0558 (ribose derivative) .
- m6Am : Detected via HILIC-MS/MS with transitions at m/z 298.1 → 166.1 .
Chromatography
- HILIC-MS/MS : Effectively separates 2-O-MeA, m6Am, and m6A in human urine, with retention times varying by hydrophobicity .
Clinical and Therapeutic Implications
- Cancer Biomarker: Reduced 2-O-MeA levels in NSCLC tissues may serve as a diagnostic marker .
- Therapeutic Target : FTSJ1 restoration or 2-O-MeA supplementation could inhibit tumor progression .
- m6Am in Gene Regulation: Targeting PCIF1 may modulate mRNA stability in diseases like hepatocellular carcinoma .
Biological Activity
2-O-Methyladenosine (m^2A) is a significant nucleoside modification found in various RNA molecules, playing crucial roles in biological processes, including gene expression regulation, stress response, and viral replication. This article explores the biological activity of this compound, highlighting its mechanisms of action, implications in disease, and potential therapeutic applications.
Overview of this compound
This compound is a methylated derivative of adenosine where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. This modification can influence RNA stability, structure, and interactions with proteins, thereby affecting various cellular processes.
1. Regulation of RNA Translation and Stability
- The presence of m^2A in the mRNA cap structure enhances translation efficiency and stability. Specifically, studies have shown that 2'-O-methylation at the second transcribed nucleotide can modulate protein production levels in mammalian cells under both optimal and stress conditions .
2. Viral Interactions
- Viral RNAs often exploit 2-O-methylation to evade host immune responses. For instance, flavivirus NS5 protein catalyzes the 2'-O-methylation of viral RNA, which helps it avoid recognition by the RIG-I pathway, thereby enhancing viral replication .
3. Stress Response in Plants
- In rice, the gene OsTRM13 has been identified as a key player in synthesizing m^2A. Overexpression of OsTRM13 improves salt stress tolerance by increasing m^2A levels in tRNAs during stress conditions . This suggests that m^2A modifications are crucial for plant adaptation to environmental stresses.
Case Studies
Case Study 1: Flavivirus NS5 Protein
- Research demonstrated that the flavivirus NS5 protein performs 2'-O-methylation on both viral and host RNAs. This modification was shown to attenuate viral RNA translation and replication, highlighting its role as a regulatory mechanism during viral infections .
Case Study 2: Salt Stress Tolerance in Rice
- A study on rice seedlings revealed that m^2A levels increase significantly during salt stress and abscisic acid treatment. Transgenic plants overexpressing OsTRM13 exhibited enhanced salt tolerance compared to RNA interference (RNAi) plants with reduced OsTRM13 levels . This indicates that m^2A plays a vital role in plant stress responses.
Implications in Disease
Recent studies have linked alterations in m^2A levels to various diseases, including cancer. The dynamic regulation of methylated adenosine modifications can influence tumor progression by affecting RNA splicing, localization, and stability . For example, elevated levels of m^6A (another methylated form) have been associated with poor prognosis in several cancers, suggesting that similar mechanisms may apply to m^2A.
Quantitative Analysis
A targeted quantitative analysis method using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) has been developed to measure m^2A levels in serum samples. This method can differentiate between healthy individuals and cancer patients based on their methylated adenosine profiles, indicating potential biomarkers for early disease detection .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 2-O-Methyladenosine (m6Am) in laboratory settings?
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Methodological Answer :
m6Am is synthesized by treating adenosine with methyl iodide in anhydrous alkaline conditions (e.g., DMF or DMSO) at 0°C for 4 hours, followed by purification via column chromatography . Characterization requires 1H/13C-NMR to confirm methylation at the 2'-O position and HPLC (≥98% purity, λmax 260 nm) for purity assessment . For novel compounds, elemental analysis and mass spectrometry (MS) are essential to verify molecular weight (281.27 g/mol) and structure .Table 1: Synthesis Parameters
Parameter Value/Condition Reference Methylating Agent Methyl iodide Solvent Anhydrous DMF/DMSO Temperature 0°C Reaction Time 4 hours Purification Column chromatography
Q. How should m6Am be handled and stored to ensure experimental reproducibility?
- Methodological Answer :
m6Am is hygroscopic and light-sensitive. Store at -20°C in airtight, light-protected containers to maintain stability for ≥4 years . During experiments, use personal protective equipment (PPE) —gloves, lab coats, and safety goggles—to avoid skin/eye contact (Xi hazard code). Waste must be segregated and disposed via certified biohazard protocols .
Q. What techniques are recommended for detecting m6Am in biological samples?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies m6Am in urine or cell lysates using isotopic labeling for precision .
- Immunoprecipitation (MeRIP-seq) : Identifies methylated RNA regions via anti-m6A/m6Am antibodies, followed by high-throughput sequencing .
- Capillary Electrophoresis : Resolves methylated nucleosides in bacterial extracts (e.g., Staphylococcus aureus) .
Advanced Research Questions
Q. How can researchers design experiments to investigate m6Am's role in RNA modification and viral replication?
- Methodological Answer :
- Viral Models : Use measles virus (BSC40 cells) or enterovirus 71 (EV71) to study m6Am's inhibition of viral RNA-dependent RNA polymerase (RdRp). Employ siRNA knockdown of methyltransferases (e.g., METTL3) to assess replication efficiency .
- CRISPR-Cas9 : Generate METTL3-knockout cell lines to evaluate m6Am's impact on RNA splicing and viral resistance .
- Structural Analysis : Solve RNA-m6Am complexes via cryo-EM to map methylation sites affecting RdRp interaction .
Q. How should conflicting data on m6Am's biological roles (e.g., antiviral vs. pro-cancer effects) be reconciled?
- Methodological Answer :
- Dose-Response Studies : Test m6Am across concentrations (nM–µM) to identify context-specific thresholds in viral inhibition (EC50) versus oncogenic pathways .
- Single-Cell RNA-seq : Resolve heterogeneity in m6Am-modified transcripts across cell types (e.g., glioblastoma stem cells vs. neural progenitors) .
- Meta-Analysis : Aggregate data from studies using tools like SRAMP (sequence-based m6A/m6Am prediction) to identify consensus motifs and functional hotspots .
Q. What methodologies elucidate m6Am's interaction with methyltransferases and demethylases?
- Methodological Answer :
- Co-Immunoprecipitation (Co-IP) : Validate METTL3 interaction with viral proteins (e.g., EV71 3D polymerase) using FLAG-tagged constructs .
- Kinetic Assays : Measure methyltransferase activity via radiolabeled SAM (3H/14C) in vitro, comparing wild-type and mutant enzymes .
- Ubiquitination/SUMOylation Assays : Detect post-translational modifications of METTL3 using anti-ubiquitin/SUMO antibodies .
Q. How can m6Am's epigenetic regulatory role in mRNA stability be systematically studied?
- Methodological Answer :
- Pulse-Chase Experiments : Track mRNA half-life in METTL3-depleted cells using actinomycin D to inhibit transcription .
- RIP-seq (RNA Immunoprecipitation) : Identify m6Am-binding proteins (e.g., YTHDF2) that mediate decay via nonsense-mediated decay (NMD) pathways .
- Dual-Luciferase Reporters : Engineer plasmids with m6Am-modified 3'UTRs to quantify decay rates in glioblastoma models .
Q. What strategies address the technical challenges in mapping m6Am sites at single-nucleotide resolution?
- Methodological Answer :
- miCLIP (m6A individual-nucleotide resolution crosslinking) : Crosslink anti-m6Am antibodies to RNA, followed by reverse transcription and sequencing .
- Nanopore Sequencing : Directly detect methylated bases in RNA via altered electrical currents .
- Computational Tools : Use SRAMP or m6A-Atlas to predict m6Am sites and validate with mutagenesis .
Table 2: Key Analytical Techniques for m6Am Research
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUGCISOLXNPPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312038 | |
Record name | 2-O-Methyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2'-O-Methyladenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
42173-86-4, 2140-79-6 | |
Record name | NSC249005 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-O-Methyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-O-Methyladenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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